molecular formula C19H17F2N3O2 B15098198 4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B15098198
M. Wt: 357.4 g/mol
InChI Key: WSIGXUAHUVXQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[2-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a Schiff base derivative synthesized via the condensation of 4-aminoantipyrine (4-AA) with 2-(difluoromethoxy)benzaldehyde. The compound belongs to the pyrazolone class, characterized by a phenyl-substituted pyrazol-3-one core modified with a difluoromethoxy-substituted benzylidene moiety. Its structure is stabilized by intramolecular hydrogen bonding and π-π interactions, typical of Schiff base derivatives of 4-AA.

Properties

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-[[2-(difluoromethoxy)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H17F2N3O2/c1-13-17(18(25)24(23(13)2)15-9-4-3-5-10-15)22-12-14-8-6-7-11-16(14)26-19(20)21/h3-12,19H,1-2H3

InChI Key

WSIGXUAHUVXQSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of 2-(difluoromethoxy)benzaldehyde with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolone moieties.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would vary depending on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The difluoromethoxy and imine groups may play crucial roles in binding to these targets, affecting their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Schiff base derivatives of 4-AA differ primarily in the aldehyde-derived substituent attached to the pyrazolone core. Key analogs and their structural distinctions include:

Compound Name Substituent (R) Molecular Formula Crystal System (Space Group) Bioactivity Notes Reference ID
4-{[(2-Hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenylpyrazol-3-one 2-Hydroxy-3-methoxybenzylidene C₁₉H₁₉N₃O₃ Monoclinic (C2/c) Antibacterial activity
4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenylpyrazol-3-one 4-Dimethylaminobenzylidene C₂₀H₂₂N₄O Monoclinic (C2/c) Enhanced thermal stability
4-[(1-Hydroxy-2-naphthyl)methyleneamino]-1,5-dimethyl-2-phenylpyrazol-3-one 1-Hydroxy-2-naphthylmethylene C₂₂H₁₉N₃O₂ Monoclinic (P2₁/c) Anticancer potential
4-[(2-Hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one 2-Hydroxy-4-pentadecylbenzylidene C₃₃H₄₇N₃O₂ Not reported Surfactant-like properties
4-[(E)-(4-Hydroxy-2-oxo-2H-chromen-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one Coumarin-derived methylene C₂₂H₁₈N₃O₄ Monoclinic (P2₁) Fluorescence properties
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one Thiazole-linked substituent C₂₄H₂₅N₅O₂S Not reported Kinase inhibition (in silico)

Key Observations :

  • Electron-Withdrawing vs. This may influence reactivity in biological systems .
  • Crystal Packing : Derivatives with planar aromatic substituents (e.g., naphthyl in ) exhibit stronger π-π stacking, whereas bulky groups (e.g., pentadecyl in ) disrupt crystallinity .
  • Solubility : Long alkyl chains () improve lipophilicity, whereas polar groups (e.g., hydroxycoumarin in ) enhance aqueous solubility .
Stability and Reactivity
  • Thermal Stability: The dimethylamino-substituted analog () showed a higher decomposition temperature (Tₐ = 220°C) due to resonance stabilization of the benzylidene group .
  • Hydrolytic Stability : Schiff bases with electron-withdrawing substituents (e.g., -OCF₂H) are less prone to hydrolysis than those with electron-donating groups .

Biological Activity

The compound 4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents in various fields, including anti-inflammatory, antimicrobial, and anticancer applications. This article delves into the biological activity of this specific compound, supported by recent research findings and data tables summarizing key studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17F2N3OC_{19}H_{17}F_2N_3O with a molecular weight of approximately 363.35 g/mol. The presence of difluoromethoxy and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit a wide range of microorganisms, including bacteria and fungi. The mechanism often involves interference with microbial metabolism or cell wall synthesis.

CompoundActivityReference
4-AAP DerivativesAntimicrobial
Schiff BasesDNA Binding

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

  • Case Study : A study on related pyrazole compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The results indicated that these compounds could serve as lead structures for developing new anticancer agents.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic effects in conditions characterized by inflammation.

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

  • Molecular Interactions : The difluoromethoxy group enhances the compound's ability to interact with biological macromolecules, facilitating binding to proteins and enzymes.
  • Structural Features : The presence of both hydrophilic and hydrophobic regions allows for better membrane permeability, which is crucial for cellular uptake.
  • Docking Studies : Computational docking studies reveal that the compound can effectively bind to target sites on enzymes involved in disease pathways, suggesting a rational basis for its therapeutic applications.

Research Findings

Recent studies have employed various methodologies to evaluate the biological activity of pyrazole derivatives:

  • Molecular Docking : Simulations predict strong binding affinities to targets involved in cancer progression.
  • In Vitro Assays : Cytotoxicity tests reveal effective inhibition of cancer cell growth at micromolar concentrations.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via a Schiff base condensation reaction between 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one and 2-(difluoromethoxy)benzaldehyde. Key steps include:

  • Reagent Ratios: Use a 1:1 molar ratio of the pyrazol-3-one core to the aldehyde derivative in anhydrous ethanol .
  • Catalysis: Add glacial acetic acid (1–2 drops) to catalyze imine formation.
  • Temperature: Reflux at 80°C for 6–8 hours under nitrogen to prevent oxidation .
  • Purification: Recrystallize from ethanol or acetonitrile to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • X-ray Crystallography: Resolve the crystal structure using a Bruker APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å). For monoclinic systems (e.g., space group P21/c), refine data with SHELXL-97, achieving R factors <0.05 .
  • Spectroscopy:
    • NMR: Confirm the imine bond (δ 8.5–9.0 ppm for CH=N in 1H^1H NMR) and difluoromethoxy group (δ 55–60 ppm in 19F^{19}F NMR).
    • IR: Identify C=O stretching (1650–1700 cm1^{-1}) and C=N vibrations (1600–1640 cm1^{-1}) .

Advanced: How can researchers design biological activity assays based on structural analogs?

Answer:
Leverage structural similarities to antipyrine derivatives (e.g., anti-inflammatory or antimicrobial activities ):

  • In Silico Screening: Perform molecular docking (AutoDock Vina) against COX-2 or bacterial enzyme targets (PDB: 5KIR). Prioritize compounds with binding energies <−7 kcal/mol.
  • In Vitro Assays:
    • Antimicrobial: Test against S. aureus (MIC via broth dilution, 0.5–128 µg/mL).
    • Anti-inflammatory: Measure COX-2 inhibition using a fluorometric kit (IC50_{50} determination).
  • Dose-Response: Use 3D spheroid models for cytotoxicity (MTT assay, 24–72 h exposure) .

Advanced: What computational strategies predict reactivity or target interactions?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16). Analyze frontier orbitals (HOMO-LUMO gap) to assess stability and charge transfer .
  • Molecular Dynamics (MD): Simulate lipid bilayer penetration (CHARMM36 force field) to evaluate bioavailability.
  • ADMET Prediction: Use SwissADME to estimate logP (target <3) and permeability (Caco-2 >5 × 106^{-6} cm/s).

Advanced: How should contradictions in crystallographic or spectral data be resolved?

Answer:

  • Polymorphism Checks: Compare experimental PXRD patterns with single-crystal data (e.g., monoclinic a = 11.5235 Å, β = 94.01° ). Use Mercury software to simulate patterns.
  • Spectral Mismatches:
    • NMR: Confirm solvent purity (e.g., DMSO-d6_6 residual peaks at δ 2.50 ppm).
    • XRD: Re-refine data with Olex2, adjusting thermal parameters for heavy atoms (e.g., iodine in derivatives ).

Basic: What recrystallization parameters yield high-quality crystals for XRD?

Answer:

  • Solvent Selection: Use slow-evaporation from ethanol/acetonitrile (1:1) at 4°C.
  • Crystal Growth: Maintain supersaturation by cooling from 50°C to 25°C at 0.5°C/hour.
  • Mounting: Flash-cool crystals in liquid N2_2 with Paratone-N oil to prevent lattice distortion .

Advanced: What structural modifications enhance physicochemical or bioactive properties?

Answer:

  • Electron-Withdrawing Groups: Substitute difluoromethoxy with trifluoromethyl to improve metabolic stability (logP reduction by ~0.5 units).
  • Heterocyclic Additions: Introduce triazole rings (click chemistry) to augment π-π stacking with biological targets .
  • Phenyl Ring Functionalization: Replace 2-phenyl with 4-fluorophenyl to enhance binding affinity (ΔG improvement by 1.2 kcal/mol in docking studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.